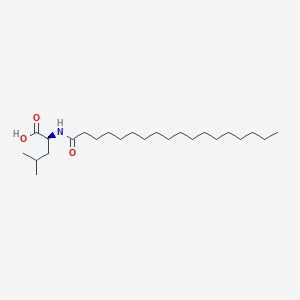
Leucine, N-stearoyl-, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
Leucine, N-stearoyl-, L- is believed to exert its effects through the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in the regulation of cell growth and metabolism. By activating this pathway, Leucine, N-stearoyl-, L- can promote protein synthesis and cell growth.
Effets Biochimiques Et Physiologiques
Leucine, N-stearoyl-, L- has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle protein synthesis, improve insulin sensitivity, and promote fat oxidation. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Leucine, N-stearoyl-, L- in lab experiments is its stability and purity. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations is that it can be expensive compared to other amino acid derivatives.
Orientations Futures
There are several future directions for the research of Leucine, N-stearoyl-, L-. One direction is to further explore its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity. Another direction is to investigate its potential applications in the field of agriculture, including its effects on crop growth and yield. Additionally, further research is needed to explore its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research of Leucine, N-stearoyl-, L-, including further exploration of its potential therapeutic effects and its applications in the field of agriculture.
Méthodes De Synthèse
Leucine, N-stearoyl-, L- is synthesized through the reaction of stearic acid with L-leucine in the presence of a catalyst. The reaction yields a white crystalline powder that is highly pure and stable. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Leucine, N-stearoyl-, L- has been extensively studied for its potential applications in various fields. In the field of agriculture, it has been shown to improve the growth and yield of crops. In the field of medicine, it has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity.
Propriétés
Numéro CAS |
14379-43-2 |
|---|---|
Nom du produit |
Leucine, N-stearoyl-, L- |
Formule moléculaire |
C24H47NO3 |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-(octadecanoylamino)pentanoic acid |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h21-22H,4-20H2,1-3H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
Clé InChI |
FTIQEVPFMLQJJT-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Autres numéros CAS |
14379-43-2 |
Synonymes |
STEAROYL LEUCINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



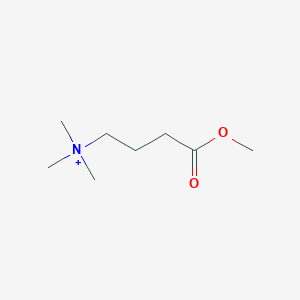
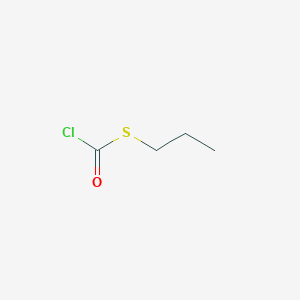
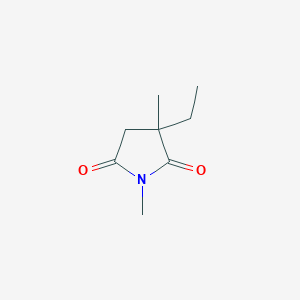
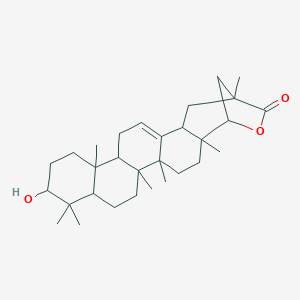
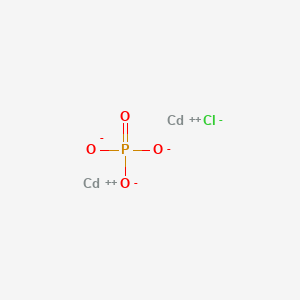
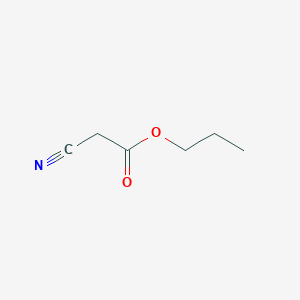
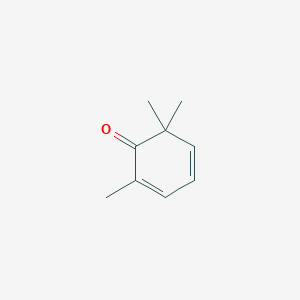
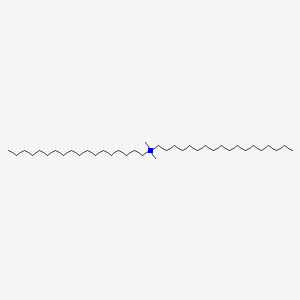
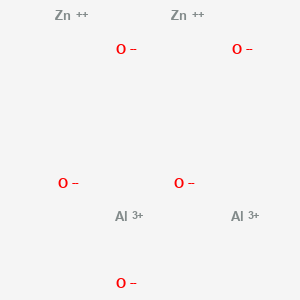
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
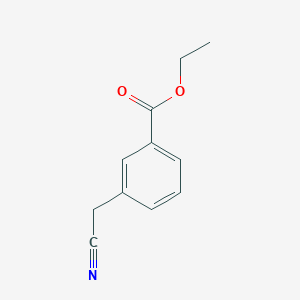
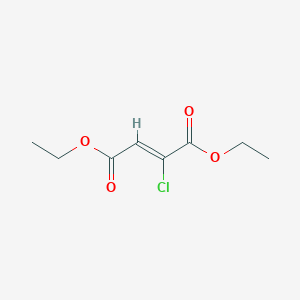
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)